4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride
Overview
Description
4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride is a useful research compound. Its molecular formula is C6H11ClN2O3 and its molecular weight is 194.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride is the lysosome . This compound serves as an important lysosome-targeting group . Lysosomes are cellular organelles that contain acid hydrolase enzymes to break down waste materials and cellular debris. They are the sites where macromolecules, lipids, nucleic acids, and proteins are hydrolyzed into their basic building blocks, which are then recycled by the cell.
Mode of Action
This compound interacts with its target, the lysosome, by serving as a lysosome-targetable fluorescent probe . This means that it can be used to visualize and track the activity of lysosomes in living cells .
Result of Action
The compound’s action results in the synthesis of a lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells . This allows for the monitoring of lysosomal activity in real-time, providing valuable insights into cellular processes and responses .
Biochemical Analysis
Biochemical Properties
4-(2-Aminoethyl)morpholine-3,5-dione hydrochloride plays a crucial role in biochemical reactions, particularly as a lysosome-targeting group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of lysosome-targetable fluorescent probes for hydrogen sulfide imaging in living cells . Additionally, it is involved in the synthesis of DNA-targeting fluorescent probes and antimicrobial agents . The interactions of this compound with these biomolecules are primarily based on its ability to form stable complexes and facilitate specific biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the synthesis of fluorescent probes that monitor pH changes in living cells, thereby impacting cellular processes related to pH regulation . The compound’s ability to target lysosomes also suggests its role in modulating lysosomal functions and related cellular activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand and can form complexes with metal ions, such as nickel (II), to create stable compounds . These interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. Additionally, the compound’s structure allows it to participate in charge transfer and electron transfer processes, which are essential for its role in fluorescent probe synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced imaging capabilities and antimicrobial properties . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s role in lysosome targeting also suggests its involvement in lysosomal degradation pathways, which are crucial for maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to target lysosomes indicates that it may be actively transported into these organelles, where it accumulates and exerts its effects . Understanding the transport mechanisms is essential for optimizing the compound’s use in biomedical applications.
Subcellular Localization
This compound is primarily localized within lysosomes, where it performs its biochemical functions . The compound’s structure includes targeting signals that direct it to specific compartments within the cell. Post-translational modifications may also play a role in its subcellular localization, ensuring that it reaches the appropriate organelles to exert its effects.
Properties
IUPAC Name |
4-(2-aminoethyl)morpholine-3,5-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3.ClH/c7-1-2-8-5(9)3-11-4-6(8)10;/h1-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYGGBPKOASLJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CO1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.